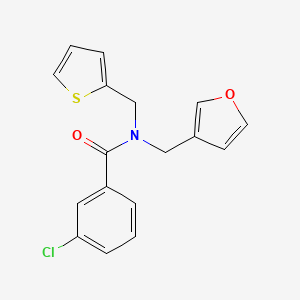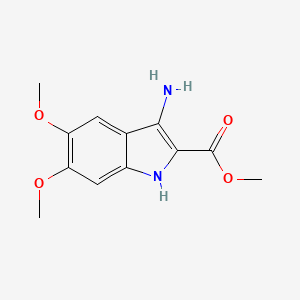
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is a chemical compound with the CAS Number: 1342951-71-6 . It has a molecular weight of 180.21 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-4-yl)tetrahydro-4H-pyran-4-one .
Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one” is 1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of -10 degrees .科学的研究の応用
Charge Density Studies
Research on related structures involves comprehensive analyses using X-ray diffraction and computational chemistry methods. These studies focus on understanding the properties of nitrogen-oxygen bonds and their behavior upon photochemical excitation, which is crucial for assessing molecular stability and reactivity (Barbora Vénosová et al., 2020).
Corrosion Inhibition
Pyrazolone derivatives have been investigated for their effectiveness in inhibiting corrosion of N80 steel in acidic environments. These studies reveal how molecular structure influences corrosion inhibition efficiency, providing insights into the design of better corrosion inhibitors (K. R. Ansari et al., 2016).
Biological Evaluation of Derivatives
Derivatives of pyrazole and oxazole have been synthesized and evaluated for their biological activities, including anticancer, antimicrobial, and antihyperglycemic effects. These studies contribute to the development of new therapeutic agents by exploring the bioactivity of novel compounds (R. Kenchappa et al., 2017), (J. Asegbeloyin et al., 2014).
Synthetic Methodologies for Heterocycles
Innovative synthetic approaches have been developed for creating a variety of heterocyclic compounds, including pyrazole and oxazole derivatives. These methodologies facilitate the exploration of new chemical entities with potential for various applications (R. Pratap et al., 2017).
Antioxidant and Anticancer Properties
Certain pyrazole derivatives have been synthesized and characterized, with studies revealing their promising antioxidant and anticancer activities. This research underscores the potential of such compounds in developing new treatments for cancer and oxidative stress-related diseases (S. Naveen et al., 2021).
Safety and Hazards
作用機序
Target of Action
A molecular docking study of a similar compound showed that it can form two hydrogen bonds and one cation-π interaction withsuccinate dehydrogenase , an enzyme involved in the citric acid cycle and electron transport chain.
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it is plausible that it interacts with its target enzyme through hydrogen bonding and cation-π interactions . These interactions may alter the enzyme’s conformation or activity, leading to changes in downstream biochemical pathways.
Biochemical Pathways
If the compound does indeed target succinate dehydrogenase as suggested by the molecular docking study , it could potentially affect the citric acid cycle and electron transport chain, impacting energy production within the cell.
特性
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9-4-8(12)2-3-13-9/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFSUYDGWNLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Acetylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2824354.png)
![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)
![ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824357.png)

![4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2824359.png)

![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)
![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)
![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)
![(3-Fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2824372.png)
![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)